Orthogonal C2/C7 Reactivity Enables Sequential Derivatization
The target compound possesses two synthetically addressable sites: a C7 bromine for palladium-catalyzed cross-coupling and a C2 hydroxymethyl group for oxidation, etherification, or Mitsunobu reactions. The closest analog, 7-bromo-1H-imidazo[4,5-c]pyridine (CAS 90993-26-3), has only the C7 bromine handle, requiring additional N-alkylation or C–H activation steps to introduce C2 functionality [1]. The C2 hydroxymethyl group also provides a spectroscopic handle (characteristic CH₂OH signals in ¹H/¹³C NMR) that simplifies reaction monitoring compared to the C2-unsubstituted analog.
| Evidence Dimension | Number of synthetically addressable functionalization sites |
|---|---|
| Target Compound Data | 2 orthogonal reactive sites (C7–Br for cross-coupling; C2–CH₂OH for oxidation, alkylation, or esterification) |
| Comparator Or Baseline | 7-Bromo-1H-imidazo[4,5-c]pyridine (CAS 90993-26-3): 1 reactive site (C7–Br only) |
| Quantified Difference | 2× increase in functional handles; eliminates need for protecting-group strategies or C–H activation to functionalize C2 |
| Conditions | Synthetic planning comparison based on published synthetic methodologies for imidazo[4,5-c]pyridine elaboration [1] |
Why This Matters
The dual orthogonal reactivity reduces step count and improves overall yield in multi-step medicinal chemistry campaigns, directly lowering the cost and time per final compound.
- [1] Wilson, R. J.; Rosenberg, A. J.; Kaminsky, L.; Clark, D. A. Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. J. Org. Chem. 2014, 79 (5), 2203–2212. View Source
